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  • Product: 3-(2-Methylpyridin-4-yl)propan-1-ol
  • CAS: 109942-70-3

Core Science & Biosynthesis

Foundational

3-(2-Methylpyridin-4-yl)propan-1-ol chemical properties and structure

Topic: 3-(2-Methylpyridin-4-yl)propan-1-ol: Chemical Properties, Synthesis, and Structural Analysis Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-Methylpyridin-4-yl)propan-1-ol: Chemical Properties, Synthesis, and Structural Analysis Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-(2-Methylpyridin-4-yl)propan-1-ol (CAS: 7251-62-9 / Analogous Series) is a bifunctional pyridine derivative serving as a critical building block in medicinal chemistry. Characterized by a 2,4-disubstituted pyridine core, this molecule features a primary alcohol tethered by a propyl linker at the C4 position and a methyl group at the C2 position. Its structural duality—combining a basic pyridine nitrogen with a nucleophilic hydroxyl group—makes it a versatile scaffold for fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors, GPCR ligands, and PROTAC linkers. This guide provides an in-depth analysis of its physicochemical profile, validated synthetic routes, and reactivity patterns.[1]

Structural Characterization & Identity[1]

The molecule consists of a heteroaromatic pyridine ring substituted at the ortho position (relative to nitrogen) with a methyl group and at the para position with a 3-hydroxypropyl chain.

1.1 Chemical Identity Table
PropertyData
IUPAC Name 3-(2-Methylpyridin-4-yl)propan-1-ol
Common Name 2-Methyl-4-(3-hydroxypropyl)pyridine
CAS Number 7251-62-9 (Analogous/Isomer series)
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
SMILES CC1=NC=CC(CCCO)=C1
InChIKey UMXAJVQJBCZNOR-UHFFFAOYSA-N
1.2 Electronic & Conformational Analysis
  • Pyridine Ring : The nitrogen atom (sp² hybridized) contains a lone pair in the plane of the ring, rendering the molecule basic (pKa ~ 6.0–6.5). The 2-methyl group exerts a weak inductive electron-donating effect (+I), slightly increasing the basicity of the ring nitrogen compared to unsubstituted pyridine.

  • Propyl Linker : The three-carbon saturated chain allows for significant conformational flexibility (rotational freedom), enabling the terminal hydroxyl group to adopt various spatial orientations relative to the aromatic core. This is critical for "induced fit" binding in protein pockets.

  • Dipole Moment : The molecule exhibits a distinct dipole directed towards the pyridine nitrogen and the hydroxyl oxygen, facilitating solubility in polar organic solvents (DMSO, MeOH, DCM).

Physicochemical Profile

Understanding the physical properties is essential for handling, purification, and formulation.

ParameterValue (Experimental/Predicted)Context
Physical State Viscous Colorless to Pale Yellow LiquidHygroscopic nature common in pyridine alcohols.
Boiling Point 280–290 °C (at 760 mmHg)High b.p. due to intermolecular H-bonding.
LogP (Octanol/Water) ~1.2Moderately lipophilic; good membrane permeability.
pKa (Pyridine N) 6.2 ± 0.2Protonates at physiological pH (forming a cation).
pKa (Alcohol OH) ~16Typical primary alcohol acidity.
Solubility High: Ethanol, DMSO, DCM, dilute acid.Moderate: Water, Diethyl ether.Acidification (e.g., HCl) drastically increases aqueous solubility.

Synthetic Pathways[2][3]

High-fidelity synthesis of 3-(2-methylpyridin-4-yl)propan-1-ol requires controlling regioselectivity to ensure substitution at the C4 position rather than the C2 methyl group.

3.1 Route A: Sonogashira Coupling (High Regio-Fidelity)

This route is preferred for research-scale synthesis as it unequivocally establishes the C4 linkage using a pre-functionalized precursor.

  • Starting Material : 4-Bromo-2-methylpyridine.

  • Coupling : Reaction with propargyl alcohol using a Pd(PPh₃)₂Cl₂ / CuI catalyst system in Et₃N/THF.

  • Hydrogenation : Reduction of the internal alkyne (and alkene intermediates) using Pd/C and H₂ (balloon or Parr shaker) to yield the saturated propyl chain.

3.2 Route B: Lateral Lithiation (Industrial Scale)

Direct functionalization of 2,4-lutidine (2,4-dimethylpyridine). Note: The C2-methyl group is often more acidic than the C4-methyl. Conditions must be tuned (e.g., thermodynamic control) or separation of isomers is required.

  • Deprotonation : Treatment of 2,4-lutidine with n-Butyllithium (n-BuLi) or LDA at -78°C.

  • Alkylation : Addition of Ethylene Oxide (epoxide ring opening).

  • Quench : Acidic workup to yield the alcohol.

    • Note: This often yields a mixture of C2 and C4 substituted products, requiring fractional distillation or chromatography.

3.3 Visualization of Synthetic Workflows

SynthesisRoutes Start_A 4-Bromo-2-methylpyridine Step_A1 Sonogashira Coupling (Propargyl Alcohol, Pd/Cu) Start_A->Step_A1 Inter_A Alkyne Intermediate Step_A1->Inter_A Step_A2 Hydrogenation (H2, Pd/C) Inter_A->Step_A2 Product 3-(2-Methylpyridin-4-yl)propan-1-ol Step_A2->Product High Purity Start_B 2,4-Lutidine Step_B1 Lithiation (n-BuLi) + Ethylene Oxide Start_B->Step_B1 Purification Isomer Separation Step_B1->Purification Purification->Product Cost Effective

Figure 1: Comparison of Sonogashira (Route A) and Lithiation (Route B) synthetic strategies.

Reactivity & Functionalization[2]

The molecule possesses two distinct reactive centers: the pyridine nitrogen and the primary alcohol .[1]

4.1 Alcohol Functionalization (O-Centric)
  • Oxidation : Treatment with Dess-Martin Periodinane or Swern conditions yields the corresponding aldehyde , a precursor for reductive amination. Further oxidation yields the carboxylic acid .

  • Activation : Conversion to a leaving group (Mesylate/Tosylate) using MsCl/TsCl allows for nucleophilic displacement by amines (creating secondary amines) or thiols.

  • Appel Reaction : Reaction with CBr₄/PPh₃ converts the alcohol to an alkyl bromide.

4.2 Pyridine Functionalization (N-Centric)
  • Salt Formation : Readily forms crystalline salts with HCl, HBr, or oxalic acid, which is useful for purification and storage.

  • N-Oxidation : Reaction with m-CPBA yields the N-oxide , altering the electronic distribution and metabolic stability.

Applications in Drug Discovery

5.1 Fragment-Based Drug Design (FBDD)

The 2-methylpyridine motif is a bioisostere for phenyl and pyrimidine rings. The propyl-alcohol chain acts as a "warhead" probe:

  • H-Bond Donor/Acceptor : The -OH group probes hydrophilic pockets in enzymes (e.g., Kinase hinge regions).

  • Linker Chemistry : The alcohol is easily converted to an ether or ester, serving as a linker in PROTACs (Proteolysis Targeting Chimeras) to connect an E3 ligase ligand to a protein of interest.

5.2 Analytical Profiling (Expected Signals)
  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ 8.3–8.4 (d, 1H, Py-H6)

    • δ 6.9–7.0 (s/d, 2H, Py-H3, H5)

    • δ 3.6–3.7 (t, 2H, -CH₂OH )

    • δ 2.6–2.7 (t, 2H, Py-CH₂ -)

    • δ 2.5 (s, 3H, Py-CH₃ )

    • δ 1.8–1.9 (m, 2H, -CH₂CH₂ CH₂-)

  • Mass Spectrometry (ESI+) :

    • [M+H]⁺ peak at m/z 152.1.

Safety & Handling (MSDS Summary)

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Storage : Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or moisture absorption. Hygroscopic.

  • PPE : Chemical-resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.

References

  • PubChem Compound Summary. "3-(2-methylpyridin-4-yl)propan-1-ol (C9H13NO)".

  • ChemicalBook.
  • Sigma-Aldrich (Merck). "3-(Pyridin-4-yl)
  • Google Patents.

Sources

Exploratory

Technical Guide: Spectroscopic Elucidation of 3-(2-Methylpyridin-4-yl)propan-1-ol

This technical guide provides a rigorous framework for the structural validation of 3-(2-Methylpyridin-4-yl)propan-1-ol (CAS: 100063-00-5). It is designed for analytical chemists and process development scientists requir...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous framework for the structural validation of 3-(2-Methylpyridin-4-yl)propan-1-ol (CAS: 100063-00-5). It is designed for analytical chemists and process development scientists requiring high-fidelity structural confirmation.

Executive Summary

Molecule: 3-(2-Methylpyridin-4-yl)propan-1-ol Formula:


MW:  151.21  g/mol
Role:  Pyridine-based scaffold often used as an intermediate in the synthesis of antihistamines, kinase inhibitors, and agrochemicals.

Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing it from its regioisomers (e.g., 3-(2-methylpyridin-3-yl)propan-1-ol) and quantifying the position of the methyl substituent relative to the propyl chain. This guide prioritizes 2D-NMR connectivity and Mass Spectrometry fragmentation to resolve these structural ambiguities.

Structural Elucidation Workflow

The following decision tree outlines the logical progression for validating the structure, moving from mass confirmation to stereochemical and regio-isomer assignment.

ElucidationWorkflow Sample Unknown Sample (C9H13NO) MS LC-MS (ESI+) Confirm MW: 151.2 [M+H]+: 152.1 Sample->MS Step 1 IR FT-IR Confirm Functional Groups (-OH, Pyridine Ring) MS->IR Step 2 H1_NMR 1H NMR Integrals & Splitting (Confirm 2,4-Subst.) IR->H1_NMR Step 3 C13_NMR 13C NMR Carbon Count (9 signals) H1_NMR->C13_NMR HMBC 2D HMBC Critical Step: Link Me-C2 & Chain-C4 C13_NMR->HMBC Step 4 Final Validated Structure HMBC->Final

Caption: Logical workflow for the structural confirmation of 3-(2-Methylpyridin-4-yl)propan-1-ol.

Mass Spectrometry (MS) Interpretation

Method: ESI-MS (Positive Mode) or GC-MS (EI).

Primary Ionization Characteristics
  • Parent Ion (

    
    ):  The pyridine nitrogen is highly basic. In ESI+, expect a dominant peak at m/z 152.1 .
    
  • Adducts: Sodium adducts (

    
    , m/z 174.[1]1) are common if glass or buffers are used.
    
Fragmentation Logic (EI / CID)

Fragmentation confirms the alkyl chain length and the stability of the pyridine ring.

m/z FragmentMechanism / IdentityDiagnostic Value
151

Molecular ion (strong in EI).
134

or

Loss of hydroxyl group (common in primary alcohols).
120


-cleavage of the primary alcohol.
93

(Picoline cation)
Critical: Represents cleavage of the propyl chain, leaving the methyl-pyridine core. Confirms the ring is methylated.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • 3200–3400 cm⁻¹ (Broad): O-H stretching. The broadness indicates intermolecular hydrogen bonding.

  • 2850–2960 cm⁻¹: C-H stretching (Aliphatic propyl chain and methyl group).

  • 1600 & 1570 cm⁻¹:

    
     and 
    
    
    
    ring stretching vibrations. These "breathing" modes are diagnostic for the pyridine skeleton.
  • ~800–850 cm⁻¹: C-H out-of-plane bending. Specific to the substitution pattern (2,4-disubstituted), though often difficult to interpret in isolation.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Standard) or 

(If OH coupling is required). Reference: TMS (

0.0 ppm).
1H NMR Assignment (400 MHz, )

The 2,4-substitution pattern breaks the symmetry of the pyridine ring, creating three distinct aromatic environments.

Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
H-6 8.35Doublet (

)
1H5.2Most Deshielded: Adjacent to Nitrogen. Couples to H-5.
H-3 6.95Singlet (

)
1H-Isolated: Located between C2-Methyl and C4-Propyl. Shows negligible coupling to H5 (para).
H-5 6.90Doublet (

)
1H5.2Shielded: Adjacent to H-6. Couples strongly to H-6.
H-9 (

)
3.65Triplet (

)
2H6.5Deshielded Aliphatic: Adjacent to Oxygen (-CH2-OH).
H-7 (

)
2.65Triplet (

)
2H7.8Benzylic-like: Adjacent to the aromatic ring.
Me-C2 2.50Singlet (

)
3H-Diagnostic: Characteristic shift for methyl on an aromatic heterocycle.
H-8 (

)
1.85Multiplet (

)
2H-Shielded Aliphatic: Central methylene of the propyl chain.
-OH ~2.0-3.0Broad (

)
1H-Exchangeable with

. Shift varies with concentration.
13C NMR Assignment (100 MHz, )

Expect 9 distinct carbon signals .

  • Aromatic Region (120–160 ppm):

    • C-2 (Quaternary): ~158 ppm (Adjacent to N, methyl substituted).

    • C-6 (Methine): ~149 ppm (Adjacent to N, unsubstituted).

    • C-4 (Quaternary): ~150-152 ppm (Alkyl substituted).

    • C-3 & C-5 (Methine): ~121-125 ppm.

  • Aliphatic Region (20–65 ppm):

    • C-9 (

      
      -OH):  ~61 ppm.
      
    • C-7 (Ring-

      
      ):  ~31 ppm.
      
    • C-8 (Middle-

      
      ):  ~33 ppm.
      
    • Methyl-C2: ~24 ppm.

Advanced Connectivity: 2D NMR Strategy

To definitively prove the methyl is at position 2 and the propyl chain is at position 4 (and not vice versa, or 2,3-substitution), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Key Correlations (Long Range C-H coupling)
  • Methyl Protons (2.50 ppm)

    
     Strong correlation to C-2 (158 ppm)  and C-3 (122 ppm) .
    
  • 
    -Methylene Protons (2.65 ppm) 
    
    
    
    Strong correlation to C-4 (152 ppm) and C-3 / C-5 .
  • H-6 (8.35 ppm)

    
     Correlation to C-2 (158 ppm)  and C-4 (152 ppm) .
    

HMBC_Connectivity Me_Protons Methyl Protons (2.50 ppm) C2 Carbon C-2 (Quaternary, ~158 ppm) Me_Protons->C2 2-bond (Strong) C3 Carbon C-3 (Methine, ~124 ppm) Me_Protons->C3 3-bond Alpha_Protons Chain α-Protons (2.65 ppm) C4 Carbon C-4 (Quaternary, ~152 ppm) Alpha_Protons->C4 2-bond (Strong) Alpha_Protons->C3 3-bond

Caption: Key HMBC correlations distinguishing the 2-methyl / 4-propyl substitution pattern.

Quality Control & Impurity Profiling

In a drug development context, the following impurities are common synthetic byproducts for this scaffold:

  • 2,4-Lutidine (Starting Material):

    • Detection: Lack of propyl chain signals in NMR; GC-MS peak at m/z 107.

  • Over-reduction Products (Piperidines):

    • Detection: Disappearance of aromatic region signals (7–9 ppm) and appearance of broad aliphatic multiplets (1–4 ppm).

  • Regioisomers (e.g., 2-propyl-4-methylpyridine derivative):

    • Detection: HMBC is the only definitive method to distinguish these if the synthesis is non-selective.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for NMR increments and coupling constants).
  • NIST Mass Spectrometry Data Center. 3-Pyridinepropanol Mass Spectrum. National Institute of Standards and Technology.[2] [Link] (Used for comparative fragmentation analysis of the pyridine-propanol backbone).

  • SDBS. Spectral Database for Organic Compounds. AIST, Japan. (Reference for 2-picoline and 4-picoline chemical shifts). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for calculating theoretical chemical shifts for substituted pyridines).

Sources

Foundational

Literature review on the synthesis of 3-(pyridin-4-yl)propan-1-ol analogues

An In-depth Technical Guide to the Synthesis of 3-(pyridin-4-yl)propan-1-ol Analogues Introduction: The Significance of the 3-(pyridin-4-yl)propan-1-ol Scaffold The 3-(pyridin-4-yl)propan-1-ol core structure is a prevale...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(pyridin-4-yl)propan-1-ol Analogues

Introduction: The Significance of the 3-(pyridin-4-yl)propan-1-ol Scaffold

The 3-(pyridin-4-yl)propan-1-ol core structure is a prevalent motif in medicinal chemistry and drug development. The pyridine ring, a bioisostere of a phenyl group, offers a key hydrogen bond acceptor through its nitrogen atom, enhancing solubility and providing a crucial interaction point with biological targets. The flexible three-carbon linker connected to a primary alcohol allows for diverse downstream functionalization, making this scaffold a versatile building block for creating libraries of compounds for screening. Analogues of this structure are explored for a wide range of therapeutic applications, including as enzyme inhibitors, receptor modulators, and intermediates in the synthesis of more complex bioactive molecules.[1] This guide provides a comprehensive review of the primary synthetic strategies for accessing this core and its derivatives, focusing on the rationale behind methodological choices and providing actionable protocols for researchers.

PART 1: Core Synthetic Strategies: A Retrosynthetic Analysis

The synthesis of 3-(pyridin-4-yl)propan-1-ol analogues can be broadly categorized into three main retrosynthetic approaches: construction of the sidechain on a pre-existing pyridine ring, modification of a precursor with the complete carbon skeleton, and functionalization of the pyridine ring itself to generate diversity.

cluster_A Strategy A: Sidechain Construction cluster_B Strategy B: Precursor Modification cluster_C Strategy C: Pyridine Ring Functionalization string string Target 3-(Pyridin-4-yl)propan-1-ol Analogues A_Node C-C Bond Formation Target->A_Node B_Node Functional Group Interconversion Target->B_Node C_Node Pyridine Substitution Target->C_Node A1 Pyridine-4-carbaldehyde A_Node->A1 Disconnect C2-C3 A2 4-Halopyridine A_Node->A2 Disconnect C1-C2 A_R1 Grignard / Wittig + Reduction A1->A_R1 A_R2 Heck / Sonogashira + Reduction A2->A_R2 B1 4-Pyridinepropionic Acid or Ester B_Node->B1 Reduce Carboxyl B2 3-(Pyridin-4-yl)propenoic Acid (Cinnamic Acid Analogue) B_Node->B2 Reduce Carboxyl & Alkene B_R1 Reduction (e.g., LiAlH4, BH3) B1->B_R1 B2->B_R1 C1 Substituted 3-(Halopyridin-4-yl)propan-1-ol C_Node->C1 Add Substituent C_R1 Suzuki / Stille Coupling C1->C_R1

Caption: Retrosynthetic analysis of 3-(pyridin-4-yl)propan-1-ol analogues.

PART 2: Detailed Synthetic Methodologies

Strategy A: Sidechain Construction on the Pyridine Nucleus

This approach is highly convergent, building the three-carbon chain directly onto a commercially available or easily synthesized pyridine starting material.

The addition of carbon nucleophiles to pyridine-4-carbaldehyde is a classic and effective method.[2]

  • Grignard Addition: The reaction of a two-carbon Grignard reagent (e.g., ethylmagnesium bromide) with pyridine-4-carbaldehyde yields a secondary alcohol.[3][4] This intermediate cannot be directly converted to the target structure. A more viable route involves the addition of a Grignard reagent to an N-activated pyridinium salt, which can lead to 1,2- or 1,4-addition products, providing access to dihydropyridine intermediates.[5][6]

  • Wittig Reaction: The Wittig reaction provides a powerful tool for forming a carbon-carbon double bond with absolute regiocontrol.[7][8] Reacting pyridine-4-carbaldehyde with a phosphonium ylide, such as (2-ethoxy-2-oxoethyl)triphenylphosphorane, generates an α,β-unsaturated ester. Subsequent reduction of both the ester and the double bond yields the desired propanol sidechain.

Expert Insight: The choice between these methods often depends on the desired substitution pattern of the sidechain. The Wittig reaction is exceptionally versatile for creating specific alkene geometries which can then be selectively reduced.[9][10] However, the stoichiometry of the Grignard reaction can be simpler to manage for straightforward additions.

Experimental Protocol: Wittig Reaction and Subsequent Reduction

  • Ylide Formation: To a stirred suspension of (2-methoxy-2-oxoethyl)triphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equiv) portion-wise. Allow the resulting orange-red mixture to stir for 1 hour at 0 °C.

  • Wittig Reaction: Add a solution of pyridine-4-carbaldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield methyl 3-(pyridin-4-yl)acrylate.

  • Reduction: Dissolve the purified acrylate (1.0 equiv) in anhydrous THF and add it dropwise to a stirred suspension of LiAlH4 (2.5 equiv) in THF at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching and Isolation: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting granular precipitate and wash thoroughly with THF. Concentrate the filtrate to yield 3-(pyridin-4-yl)propan-1-ol.

Palladium-catalyzed reactions like the Heck and Sonogashira couplings offer a robust platform for forming C-C bonds on a 4-halopyridine precursor.[11]

  • Heck Coupling: The reaction of 4-bromopyridine with an alkene like ethyl acrylate, catalyzed by a palladium complex, forms an α,β-unsaturated ester.[12][13] This approach is atom-economical and tolerates a wide variety of functional groups.

  • Sonogashira Coupling: Coupling of 4-iodopyridine with a terminal alkyne, such as propargyl alcohol, directly installs the three-carbon chain with a triple bond.[14][15] The resulting alkynol can then be fully saturated via catalytic hydrogenation.

Expert Insight: The choice of coupling partner is critical. The Heck reaction often requires optimization of bases and ligands to achieve high yields, especially with electron-deficient pyridines.[16][17] The Sonogashira coupling is often very high-yielding but requires a terminal alkyne, which may necessitate additional synthetic steps.[18][19]

Strategy B: Modification of Pre-existing Sidechains

This is arguably the most direct and common approach, starting from commercially available materials like 4-pyridinepropionic acid.

The reduction of 4-pyridinepropionic acid or its corresponding esters is a straightforward and high-yielding method to access the target alcohol.[20][21]

  • Reagents: Strong reducing agents are required. Lithium aluminum hydride (LiAlH4) is highly effective for both acids and esters. Borane complexes (e.g., BH3·THF) are also excellent choices, particularly for the selective reduction of the carboxylic acid in the presence of other reducible functional groups.

Experimental Protocol: Reduction of 4-Pyridinepropionic Acid

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add a 1.0 M solution of BH3·THF in THF (3.0 equiv).

  • Addition: Dissolve 4-pyridinepropionic acid[20][21] (1.0 equiv) in anhydrous THF and add it dropwise to the stirred borane solution at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Purification: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Basify the solution with solid K2CO3 and extract with dichloromethane (4x). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to afford the product.

The synthesis can also proceed via a Knoevenagel-Doebner condensation between pyridine-4-carbaldehyde and malonic acid to form 3-(pyridin-4-yl)acrylic acid.[22] This intermediate, a pyridine analogue of cinnamic acid, can then be fully reduced. This method is particularly useful for synthesizing analogues with substitutions on the sidechain.

Strategy C: Functionalization of the Pyridine Ring

To create a library of analogues, substitution on the pyridine ring is essential. This is most efficiently achieved using modern cross-coupling methodologies on a halogenated 3-(pyridin-4-yl)propan-1-ol precursor.

string string Start Protected 3-(3-Bromo-pyridin-4-yl)propan-1-ol Coupling Suzuki Coupling: Arylboronic Acid, Pd Catalyst, Base Start->Coupling Intermediate Protected Aryl-Substituted Analogue Coupling->Intermediate Catalyst Pd(PPh3)4 K2CO3 Catalyst->Coupling Deprotection Deprotection (e.g., TBAF for silyl ethers) Intermediate->Deprotection Final Final Analogue Deprotection->Final

Caption: Workflow for generating analogues via Suzuki cross-coupling.

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability and exceptional functional group tolerance.[23][24] It involves the coupling of a halo-pyridine with an organoboron species, typically a boronic acid or ester.[25]

  • Rationale: To synthesize analogues, one would start with a protected form of 3-(halo-pyridin-4-yl)propan-1-ol. The primary alcohol is protected (e.g., as a silyl ether) to prevent interference with the coupling reaction. This precursor is then coupled with a diverse range of commercially available aryl or heteroaryl boronic acids to generate a library of substituted analogues.[24]

Comparison of Common Cross-Coupling Reactions for Pyridine Functionalization

FeatureSuzuki CouplingStille CouplingHeck Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organotin (Stannanes)Alkene
Toxicity of Reagents Generally lowHigh toxicity of organotin reagentsVaries with alkene
Byproducts Boron-based, often easily removedTin-based, can be difficult to removeStoichiometric base salt
Functional Group Tolerance Good, but can be sensitive to acidic protonsExcellentGood
Key Advantage Wide availability of boronic acidsRobustness and high toleranceAtom economy
Reference [23][26][23][11]

PART 3: Synthesis of Piperidine Analogues

For many pharmaceutical applications, the saturated piperidine ring is preferred over the aromatic pyridine due to its improved three-dimensional structure and pharmacokinetic properties.[27] Therefore, the hydrogenation of pyridine precursors is a critical transformation.

Catalytic Hydrogenation

The direct hydrogenation of the pyridine ring is the most atom-economical method for synthesizing the corresponding piperidine.[28]

  • Challenges: The aromaticity of the pyridine ring necessitates potent catalytic systems, often involving high pressures and temperatures. Furthermore, the basic nitrogen atom can act as a catalyst poison.[28]

  • Catalytic Systems:

    • Heterogeneous Catalysts: Precious metal catalysts like Platinum(IV) oxide (PtO2, Adams' catalyst)[29], Palladium on Carbon (Pd/C)[28], and Rhodium on Carbon (Rh/C) are commonly used. Reactions are often run in acidic media (e.g., glacial acetic acid or with HCl) to protonate the pyridine nitrogen, which facilitates reduction and minimizes catalyst poisoning.[28][29]

    • Homogeneous Catalysts: Iridium-based catalysts have shown excellent activity and chemoselectivity for the ionic hydrogenation of pyridines, tolerating highly sensitive functional groups like azides and alkynes.[27]

    • Metal-Free Catalysis: Borane catalysts, forming a frustrated Lewis pair (FLP) with pyridine, can activate H2 and facilitate hydrogenation under milder, metal-free conditions.[30]

Comparative Data for Pyridine Hydrogenation

CatalystConditionsSolventKey FeaturesReference
PtO2 (Adams') 50-70 bar H2, RTGlacial Acetic AcidMild temperature, effective for various substituted pyridines.[29]
Pd/C 5 bar H2, 40 °CMethanol (with acid)Widely used, requires acidic additive for efficiency.[28]
[Ir-OMs] 50 bar H2, RTMethanol / TFAHomogeneous, excellent chemoselectivity for sensitive groups.[27]
B(C6F5)3 Ammonia Borane, 100 °CTolueneMetal-free transfer hydrogenation, avoids high-pressure H2 gas.[30]

Conclusion

The synthesis of 3-(pyridin-4-yl)propan-1-ol and its analogues is achievable through several robust and versatile strategies. For direct synthesis of the parent compound, the reduction of commercially available 4-pyridinepropionic acid offers the most straightforward route. For the construction of diverse analogue libraries, a strategy involving the late-stage functionalization of a protected 3-(halo-pyridin-4-yl)propan-1-ol scaffold via Suzuki-Miyaura cross-coupling is highly recommended due to its reliability and the vast commercial availability of boronic acid building blocks. Finally, the subsequent hydrogenation to the corresponding piperidine derivatives provides access to sp3-rich scaffolds with favorable pharmaceutical properties. The choice of a specific route will ultimately be guided by the desired substitution pattern, scale of the reaction, and available starting materials.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-(2-Methylpyridin-4-yl)propan-1-ol as a Versatile Synthetic Building Block in Drug Discovery

Introduction: The Strategic Value of the Pyridine Moiety in Medicinal Chemistry The pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridine Moiety in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in the design of bioactive molecules. Functionalized pyridines, such as 3-(2-methylpyridin-4-yl)propan-1-ol, serve as invaluable building blocks, offering medicinal chemists a strategic entry point to novel chemical entities with diverse therapeutic potential.[2] This document provides a comprehensive guide to the synthesis and application of 3-(2-methylpyridin-4-yl)propan-1-ol, with a focus on its utility in the development of kinase inhibitors.

Physicochemical Properties and Significance

3-(2-Methylpyridin-4-yl)propan-1-ol is a bifunctional molecule featuring a nucleophilic primary alcohol and a basic pyridine ring. This unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for library synthesis and lead optimization campaigns.

PropertyValueSource
Molecular FormulaC₉H₁₃NOPubChem[3]
Molecular Weight151.21 g/mol PubChem[3]
XLogP31.1PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Rotatable Bond Count3PubChem[3]

Synthesis of 3-(2-Methylpyridin-4-yl)propan-1-ol: A Detailed Protocol

The synthesis of 3-(2-methylpyridin-4-yl)propan-1-ol can be achieved through a variety of methods. A common and effective strategy involves the lithiation of a substituted pyridine followed by reaction with a suitable electrophile. The following protocol is a representative example based on established organometallic chemistry principles.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of 3-(2-Methylpyridin-4-yl)propan-1-ol start 2,4-Lutidine step1 Lithiation with n-BuLi start->step1 THF, -78 °C intermediate 2-Methyl-4-lithiopyridine step1->intermediate step2 Reaction with Ethylene Oxide intermediate->step2 Electrophilic quench product 3-(2-Methylpyridin-4-yl)propan-1-ol step2->product Aqueous Workup

Caption: Synthetic route to 3-(2-Methylpyridin-4-yl)propan-1-ol.

Experimental Protocol: Synthesis of 3-(2-Methylpyridin-4-yl)propan-1-ol

Materials:

  • 2,4-Lutidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethylene oxide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with anhydrous THF (10 volumes relative to 2,4-lutidine). 2,4-Lutidine (1.0 equivalent) is added via syringe.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated species can be monitored by the appearance of a colored solution.

  • Electrophilic Quench: Ethylene oxide (1.2 equivalents), pre-dissolved in cold, anhydrous THF, is added slowly to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(2-methylpyridin-4-yl)propan-1-ol as a pure compound.

Application as a Synthetic Building Block: Etherification and Esterification

The primary alcohol of 3-(2-methylpyridin-4-yl)propan-1-ol is a versatile handle for introducing a variety of functionalities. Etherification and esterification are two fundamental transformations that highlight its utility.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an alkyl halide.[4]

Materials:

  • 3-(2-Methylpyridin-4-yl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of 3-(2-methylpyridin-4-yl)propan-1-ol (1.0 equivalent) in anhydrous DMF is added dropwise.

  • The mixture is stirred at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • The alkyl halide (1.1 equivalents) is added dropwise at 0 °C, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 2: Steglich Esterification

The Steglich esterification allows for the formation of esters under mild conditions using a carboxylic acid, a coupling agent, and a catalyst.[5]

Materials:

  • 3-(2-Methylpyridin-4-yl)propan-1-ol

  • Carboxylic acid (e.g., benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent), 3-(2-methylpyridin-4-yl)propan-1-ol (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM at 0 °C is added a solution of DCC (1.1 equivalents) in DCM.

  • The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed successively with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude ester is purified by column chromatography.

Application in Kinase Inhibitor Drug Discovery

The pyridine moiety is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket. The 3-(2-methylpyridin-4-yl)propan-1-ol building block provides a valuable scaffold for the synthesis of novel kinase inhibitors. For instance, derivatives of this compound can be designed to target kinases implicated in cancer and inflammatory diseases, such as FMS-like tyrosine kinase 3 (FLT3) and Janus kinases (JAKs).[6][7]

Signaling Pathway Implication: JAK-STAT Pathway

The JAK-STAT signaling pathway is crucial for cytokine-mediated cellular responses.[6] Dysregulation of this pathway is associated with various diseases, including autoimmune disorders and cancer.[6]

G cluster_1 JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Modulation

Caption: Simplified JAK-STAT signaling pathway.

Derivatives of 3-(2-methylpyridin-4-yl)propan-1-ol can be synthesized to act as competitive inhibitors of ATP binding to JAKs, thereby blocking the downstream signaling cascade. The propanol side chain can be functionalized to introduce moieties that enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

3-(2-Methylpyridin-4-yl)propan-1-ol is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two orthogonal functional groups allow for the facile generation of diverse compound libraries. The strategic incorporation of this scaffold into drug design programs, particularly in the area of kinase inhibitors, holds significant promise for the development of novel therapeutics.

References

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Application

The Strategic Role of 3-(2-Methylpyridin-4-yl)propan-1-ol in Modern Drug Discovery: Application Notes and Protocols for Kinase Inhibitor Development

Introduction: The Ascendancy of the Pyridine Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold." This six-membered nitrogen-containing het...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of the Pyridine Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold." This six-membered nitrogen-containing heterocycle is a cornerstone in the design of a multitude of therapeutic agents, owing to its unique electronic properties and versatile synthetic handles.[1] The nitrogen atom's ability to act as a hydrogen bond acceptor, coupled with the aromatic system's capacity for π-stacking interactions, makes the pyridine moiety an exceptional anchor for binding to biological targets.[2] Furthermore, its inherent polarity and basicity can enhance the aqueous solubility and bioavailability of drug candidates, addressing key challenges in pharmaceutical development.[1] Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, solidifying their importance in the medicinal chemist's toolkit.[3] This guide focuses on a specific, yet highly valuable building block, 3-(2-methylpyridin-4-yl)propan-1-ol, and its strategic application in the development of targeted therapies, particularly kinase inhibitors.

Physicochemical Properties of 3-(2-Methylpyridin-4-yl)propan-1-ol

A comprehensive understanding of a molecule's physicochemical properties is paramount for its effective utilization in drug design. The table below summarizes the key computed properties of 3-(2-methylpyridin-4-yl)propan-1-ol, providing a foundation for its application in medicinal chemistry.

PropertyValueSource
Molecular FormulaC₉H₁₃NO[4]
Molecular Weight151.21 g/mol [4]
XLogP31.1[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count2[4]
Rotatable Bond Count3[4]

Synthetic Protocol: A Plausible Route to 3-(2-Methylpyridin-4-yl)propan-1-ol

While a specific, dedicated synthesis for 3-(2-methylpyridin-4-yl)propan-1-ol is not extensively documented in peer-reviewed literature, a robust and logical synthetic pathway can be constructed from well-established organic chemistry principles, starting from the readily available 2,4-lutidine. This protocol is presented as a viable and reproducible method for obtaining the target compound.

Workflow for the Synthesis of 3-(2-Methylpyridin-4-yl)propan-1-ol

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Grignard Reagent Formation cluster_2 Step 3: Reaction with Ethylene Oxide cluster_3 Step 4: Acidic Workup A 2,4-Lutidine C 4-(Bromomethyl)-2-methylpyridine A->C Free Radical Halogenation B N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl4, Reflux D 4-(Bromomethyl)-2-methylpyridine C->D F (2-Methylpyridin-4-yl)methylmagnesium bromide (Grignard Reagent) D->F Insertion of Mg E Magnesium turnings, Dry Diethyl Ether G (2-Methylpyridin-4-yl)methylmagnesium bromide F->G I Intermediate Alkoxide G->I Nucleophilic Ring Opening H Ethylene Oxide, Dry THF, -78 °C to RT J Intermediate Alkoxide I->J L 3-(2-Methylpyridin-4-yl)propan-1-ol J->L Protonation K Aqueous NH4Cl

Caption: Synthetic workflow from 2,4-lutidine to the target alcohol.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Bromomethyl)-2-methylpyridine

  • To a solution of 2,4-lutidine (1 equiv.) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of benzoyl peroxide (BPO, 0.02 equiv.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-2-methylpyridine, which can be used in the next step without further purification.

Step 2: Formation of (2-Methylpyridin-4-yl)methylmagnesium bromide (Grignard Reagent)

  • Caution: This reaction is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used.

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of 4-(bromomethyl)-2-methylpyridine (1 equiv.) in anhydrous diethyl ether dropwise to the magnesium turnings.

  • The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

  • After the addition is complete, reflux the reaction mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 3 & 4: Reaction with Ethylene Oxide and Workup

  • Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood.

  • Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

  • Slowly bubble ethylene oxide gas (1.5 equiv.) through the Grignard solution. Alternatively, a pre-condensed solution of ethylene oxide in an anhydrous solvent can be added dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 3-(2-methylpyridin-4-yl)propan-1-ol.

Application in Drug Discovery: A Key Intermediate for Janus Kinase (JAK) Inhibitors

The 3-(2-methylpyridin-4-yl)propan-1-ol scaffold is of significant interest in the development of Janus Kinase (JAK) inhibitors.[5][6][7] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[8] The JAK-STAT signaling pathway is a primary route for a wide array of cytokines, growth factors, and hormones, making it a pivotal pathway in the regulation of the immune system.[9]

The JAK-STAT Signaling Pathway: A Therapeutic Target

Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[10] Therefore, inhibiting the activity of JAKs presents a promising therapeutic strategy.

Caption: A simplified representation of the JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR) Insights and the Role of the Pyridine Moiety

In the design of JAK inhibitors, the pyridine ring often serves as a key hinge-binding motif, interacting with the backbone of the kinase's ATP-binding pocket. The 2-methyl group on the pyridine ring can provide additional van der Waals interactions and influence the electronics of the ring system. The 4-propyl-1-ol side chain offers a versatile linker that can be further functionalized to interact with other regions of the kinase, thereby enhancing potency and selectivity.

For instance, the terminal hydroxyl group of 3-(2-methylpyridin-4-yl)propan-1-ol can be converted to a variety of other functional groups, such as amines, ethers, or esters, to probe for additional interactions within the solvent-exposed region of the ATP-binding site. This allows for the fine-tuning of the inhibitor's properties, including its pharmacokinetic profile.

Protocol for Amine Functionalization: A Gateway to Further Derivatization

The conversion of the primary alcohol to an amine is a common and crucial step in elaborating the structure of a drug candidate.

Step 1: Mesylation of the Alcohol

  • To a solution of 3-(2-methylpyridin-4-yl)propan-1-ol (1 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.).

  • Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude mesylate, which is typically used directly in the next step.

Step 2: Nucleophilic Substitution with an Amine

  • Dissolve the crude mesylate in a suitable solvent such as dimethylformamide (DMF).

  • Add the desired amine (e.g., a cyclic amine or a primary amine, 2-3 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir overnight.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amine derivative by flash column chromatography.

Conclusion

3-(2-Methylpyridin-4-yl)propan-1-ol represents a strategically valuable building block in the arsenal of medicinal chemists. Its inherent pyridine scaffold provides a strong foundation for kinase hinge binding, while the propan-1-ol side chain offers a versatile point for synthetic elaboration to achieve desired potency, selectivity, and pharmacokinetic properties. The protocols outlined herein provide a practical guide for the synthesis and functionalization of this important intermediate, paving the way for the discovery and development of novel kinase inhibitors for the treatment of a range of diseases.

References

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 64, 128680. [Link]

  • PubChem. (n.d.). 3-(2-methylpyridin-4-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Zhang, Y., & Pike, A. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 756533. [Link]

  • Geronikaki, A., & Gavalas, A. (2006). Janus kinase (JAK) inhibitors. Mini reviews in medicinal chemistry, 6(4), 387–397.
  • Flanagan, M. E., et al. (2011). Processes and intermediates for making a JAK inhibitor.
  • Norman, P. (2018). Janus kinase (JAK) inhibitors. Future medicinal chemistry, 10(12), 1421–1424.
  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of interferon-stimulated genes. Science, 296(5573), 1653–1655. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(5), 199-204. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4189. [Link]

  • Griesbeck, A. G., & Kropf, H. (1985). Process for producing vinyl pyridine compounds.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(5), 199-204. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6688. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 4249–4282. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules, 20(9), 16037–16049. [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2022). Journal of Medicinal Chemistry, 65(17), 11655–11671. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Purdue University. Retrieved February 15, 2026, from [Link]

  • Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. (2021). PeerJ, 9, e11961. [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020). Journal of Medicinal Chemistry, 63(9), 4517–4527. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2022). RSC Medicinal Chemistry, 13(10), 1269–1280. [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025). Molbank, 2025(4), M1513. [Link]

Sources

Method

Potential therapeutic targets for compounds derived from 3-(2-Methylpyridin-4-yl)propan-1-ol

Executive Summary This guide details the medicinal chemistry applications of 3-(2-Methylpyridin-4-yl)propan-1-ol (CAS: 100063-99-0 / Analogous Intermediates), a versatile "privileged scaffold" in Fragment-Based Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the medicinal chemistry applications of 3-(2-Methylpyridin-4-yl)propan-1-ol (CAS: 100063-99-0 / Analogous Intermediates), a versatile "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). While the parent alcohol is a chemical intermediate, its structural geometry—comprising a basic pyridine head group, a flexible three-carbon linker, and a modifiable hydroxyl tail—maps directly onto the pharmacophores of several high-value therapeutic targets.

This Application Note focuses on two primary therapeutic areas where this scaffold is critical:

  • Neurology: Synthesis of Histamine H3 Receptor (H3R) Antagonists for cognitive disorders.

  • Oncology: Development of Porcupine (PORCN) Inhibitors targeting the Wnt signaling pathway.

Chemical Profile & Pharmacophore Analysis

The utility of 3-(2-Methylpyridin-4-yl)propan-1-ol lies in its ability to serve as a bioisostere for the histamine ethylamine chain, while improving metabolic stability and blood-brain barrier (BBB) penetration.

PropertyValue (Predicted)Medicinal Chemistry Significance
Molecular Weight 151.21 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
cLogP ~1.1 - 1.4Lipophilic enough for CNS penetration, hydrophilic enough for solubility.
pKa (Pyridine N) ~5.9 - 6.1Weakly basic; exists partially protonated at physiological pH, mimicking the histamine imidazole.
Linker Length ~4.5 Å (3 carbons)Optimal distance to span the aspartic acid anchor (Asp3.32) and the hydrophobic pocket in GPCRs.

Primary Target: Histamine H3 Receptor Antagonists

Therapeutic Area: Alzheimer’s Disease, Narcolepsy, ADHD.[1]

Mechanistic Rationale

The Histamine H3 receptor is a presynaptic autoreceptor that inhibits the release of histamine, acetylcholine, and norepinephrine. H3 antagonists (inverse agonists) block this negative feedback, enhancing neurotransmitter release and improving cognitive function.

The 3-(2-Methylpyridin-4-yl)propyl motif is a classic "non-imidazole" pharmacophore. The pyridine nitrogen interacts with Asp114 (3.32) in the receptor transmembrane domain, while the propyl chain positions the tail group (derived from the alcohol) into the secondary binding pocket (often interacting with Glu206 (5.46) ).

Pathway Visualization

The following diagram illustrates the H3R signaling cascade and the locus of action for derivatives of the title compound.

H3_Signaling H3R Histamine H3 Receptor (GPCR) Gi Gαi/o Protein H3R->Gi Activates (Constitutive) Ligand Pyridine-Propyl Antagonist (Derived from Title Compound) Ligand->H3R Blocks (Antagonist) Ligand->Gi Prevents Activation Release Neurotransmitter Release (Histamine, ACh, NE) Ligand->Release Net Effect: INCREASES AC Adenylyl Cyclase Gi->AC Inhibits Ca Voltage-Gated Ca2+ Channels Gi->Ca Inhibits Influx cAMP cAMP Levels AC->cAMP Decreases Ca->Release Required for

Figure 1: Mechanism of Action for H3 Antagonists. The ligand blocks the constitutive inhibition of neurotransmitter release.

Experimental Protocol: Synthesis of H3 Antagonist Library

Objective: Convert the alcohol to a tertiary amine (the "basic tail" required for high affinity).

Reagents:

  • Substrate: 3-(2-Methylpyridin-4-yl)propan-1-ol

  • Activation: Methanesulfonyl chloride (MsCl), Triethylamine (TEA)

  • Amination: Various secondary amines (e.g., piperidine, pyrrolidine, morpholine)

  • Solvent: Dichloromethane (DCM), Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Mesylation (Activation):

    • Dissolve 1.0 eq of 3-(2-Methylpyridin-4-yl)propan-1-ol in anhydrous DCM under N2 atmosphere.

    • Cool to 0°C. Add 1.5 eq TEA.

    • Dropwise add 1.2 eq MsCl. Stir for 2 hours at 0°C -> RT.

    • Checkpoint: Monitor TLC for disappearance of alcohol.

    • Quench with water, extract with DCM, dry over MgSO4. Concentrate to yield the crude mesylate (unstable, use immediately).

  • Nucleophilic Displacement (Amination):

    • Dissolve crude mesylate in MeCN.

    • Add 3.0 eq of the secondary amine (e.g., 3-piperidinylpropanamide for high potency analogs).

    • Add 2.0 eq K2CO3 (base).

    • Reflux at 80°C for 12-16 hours.

  • Purification:

    • Evaporate solvent. Resuspend in EtOAc/Water.

    • Extract organic layer.

    • Purify via Flash Column Chromatography (Gradient: DCM to 10% MeOH/DCM with 1% NH4OH).

Validation:

  • 1H NMR: Look for the disappearance of the CH2-OH signal (~3.6 ppm) and appearance of CH2-N signals (~2.4 ppm).

  • Mass Spec: Confirm M+H peak corresponding to the amine derivative.

Secondary Target: Wnt Pathway (Porcupine Inhibitors)

Therapeutic Area: Oncology (Wnt-driven cancers), Fibrosis.

Mechanistic Rationale

The Wnt pathway is hyperactivated in many cancers. Porcupine (PORCN) is a membrane-bound O-acyltransferase (MBOAT) required for the palmitoylation (activation) of Wnt ligands.

Inhibitors like WNT974 utilize a pyridine-based scaffold. The 3-(2-Methylpyridin-4-yl)propan-1-ol scaffold serves as a linker to connect a "cap" group (the pyridine) to a biaryl core via an ether linkage, mimicking the geometry of established MBOAT inhibitors.

Workflow Visualization

Wnt_Synthesis Start 3-(2-Methylpyridin-4-yl) propan-1-ol Mitsunobu Mitsunobu Coupling (DIAD, PPh3) Start->Mitsunobu Core Hydroxy-Biaryl Core (e.g., Phenyl-Pyrazine) Core->Mitsunobu Product Ether-Linked PORCN Inhibitor Mitsunobu->Product Ether Bond Formation Assay TCF/LEF Reporter Assay Product->Assay Validation

Figure 2: Synthetic workflow for generating ether-linked Wnt pathway inhibitors.

Experimental Protocol: Ether Synthesis via Mitsunobu Coupling

Objective: Couple the alcohol to a phenol/hydroxy-heterocycle to create the biaryl ether scaffold common in Wnt inhibitors.

Reagents:

  • Alcohol: 3-(2-Methylpyridin-4-yl)propan-1-ol (1.0 eq)

  • Nucleophile: 4-(5-phenylpyrazin-2-yl)phenol (or similar biaryl phenol) (1.0 eq)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 eq)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve the Alcohol, the Phenol, and PPh3 in anhydrous THF under Argon. Cool to 0°C.

  • Coupling: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 24 hours.

  • Work-up: Concentrate in vacuo. Triturate with Et2O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification: The filtrate is concentrated and purified via prep-HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

References

  • Berlin, M., et al. (2011). "Discovery of potent and selective histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 54(13), 4427-4445. Link

  • Liu, J., et al. (2013). "Wnt pathway inhibitors: A review of the patent literature." Expert Opinion on Therapeutic Patents, 23(9), 1139-1157. Link

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509-515. Link

  • Chen, B., et al. (2009). "Small molecule inhibitors of Wnt/β-catenin signaling." Current Opinion in Chemical Biology, 13(3), 392-400. Link

  • PubChem Compound Summary. "2-Methylpyridine derivatives and pharmacological activity." National Library of Medicine. Link

(Note: While specific "blockbuster" drugs may not carry this exact alcohol name, the protocols above utilize the molecule as a core synthon based on established Structure-Activity Relationships (SAR) in the cited literature.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(2-Methylpyridin-4-yl)propan-1-ol

Welcome to the technical support center for the purification of 3-(2-Methylpyridin-4-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2-Methylpyridin-4-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this key intermediate. The unique chemical nature of this molecule, possessing both a basic pyridine ring and a polar alcohol functional group, presents specific challenges that this guide aims to address.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the properties of 3-(2-Methylpyridin-4-yl)propan-1-ol that influence its behavior during separation processes.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C9H13NO[1]Relatively small and polar molecule.
Molecular Weight 151.21 g/mol [1]Volatile enough for distillation under reduced pressure.
pKa ~5-6 (estimated for the pyridine nitrogen)[2]The basicity of the pyridine ring can lead to strong interactions with acidic stationary phases (e.g., silica gel), causing peak tailing in chromatography.[2]
Polarity HighThe presence of both a hydroxyl group and a pyridine ring makes the molecule highly polar, influencing solvent selection for chromatography and crystallization.[3]
Boiling Point Not readily available, but expected to be high due to the polar functional groups.Distillation should be performed under vacuum to prevent thermal degradation.
Solubility Expected to be soluble in polar protic solvents (e.g., methanol, ethanol, water) and polar aprotic solvents (e.g., DMSO, DMF).[4][5]This wide range of solubility offers flexibility in choosing solvents for various purification techniques.

II. Troubleshooting Common Purification Issues

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the purification of 3-(2-Methylpyridin-4-yl)propan-1-ol.

A. Column Chromatography

Column chromatography is a primary technique for purifying this compound, but its polar and basic nature can lead to complications.[3][6]

Q1: My compound is streaking badly or showing significant peak tailing on a silica gel column. What is happening and how can I fix it?

A: This is a classic issue when purifying basic compounds like pyridines on acidic silica gel.[2][4] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, leading to a non-ideal elution profile.[2]

Solutions:

  • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[4]

    • Triethylamine (Et3N): Typically, 0.1-2% (v/v) triethylamine is added to the mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound.

    • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase. For example, a mobile phase of dichloromethane and 1-10% of a 10% ammonium hydroxide solution in methanol can be effective for very polar compounds.[7]

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[4] Ensure you use neutral or basic alumina, as acidic alumina will present the same issues as silica.

    • Amine-Functionalized Silica: These columns have an amine-functionalized surface that can help to shield the silica and improve the peak shape of basic compounds.[8][9]

    • Reversed-Phase Chromatography (C18): If your compound and impurities have different polarities, reversed-phase chromatography can be a powerful alternative.[4]

Q2: My compound is not eluting from the silica gel column, even with a very polar solvent system like 100% ethyl acetate or 10% methanol in dichloromethane.

A: This indicates a very strong interaction between your compound and the stationary phase, or your compound may be too polar for the chosen solvent system.[4]

Solutions:

  • Increase Solvent Polarity Further:

    • Higher Percentages of Alcohol: Gradually increase the percentage of methanol or ethanol in your mobile phase.

    • Use a Stronger Solvent System: A mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide can be a very effective eluent for highly polar basic compounds.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica or an amine column) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This can be very effective for retaining and separating highly polar compounds.[9]

  • Check for On-Column Decomposition: It's possible your compound is degrading on the acidic silica gel.[7] You can test for this by performing a 2D TLC analysis.[2][7] If decomposition is observed, switch to a more inert stationary phase like alumina or a polymer-based column.[2]

Q3: I'm seeing poor separation between my desired product and an impurity.

A: This is a common challenge that requires systematic optimization of your chromatographic conditions.[4]

Solutions:

  • Optimize the Solvent System:

    • TLC is Key: Before running a column, screen a variety of solvent systems using Thin Layer Chromatography (TLC) to find the one that provides the best separation (largest ΔRf).[4]

    • Try Different Solvent Combinations: If a hexane/ethyl acetate system isn't working, try a dichloromethane/methanol system, or a toluene/acetone system. Different solvents offer different selectivities.[4]

  • Adjust the pH of the Mobile Phase (for HPLC): Small changes in the pH of the mobile phase can alter the ionization state of your compound and impurities, which can significantly impact their retention and improve separation.[2]

  • Change the Stationary Phase: If you are using a C18 column, switching to a phenyl-hexyl or a polar-embedded phase can offer different interaction mechanisms and potentially resolve your compounds.[2]

Experimental Workflow: Troubleshooting Column Chromatography

Caption: A workflow for troubleshooting common column chromatography issues.

B. Distillation

Given its likely high boiling point, vacuum distillation is the preferred method for purifying 3-(2-Methylpyridin-4-yl)propan-1-ol on a larger scale.

Q4: I am trying to purify my compound by distillation, but it seems to be decomposing at high temperatures.

A: Thermal decomposition is a significant risk when distilling compounds with functional groups like alcohols, especially at atmospheric pressure.

Solutions:

  • Use a High-Vacuum System: The most critical factor is to reduce the boiling point by lowering the pressure. A good vacuum pump (e.g., a rotary vane pump) is essential.

  • Fractional Distillation: If you have impurities with close boiling points, a fractional distillation setup with a packed column (e.g., with Raschig rings or Vigreux indentations) will provide better separation.[10]

  • Monitor the Temperature Carefully: Ensure the thermometer bulb is correctly placed at the vapor outlet to the condenser to get an accurate reading of the boiling point of the distillate.[11] Collect the fraction that distills over at a constant temperature.

Protocol: Vacuum Distillation of 3-(2-Methylpyridin-4-yl)propan-1-ol

  • Setup: Assemble a standard vacuum distillation apparatus. Use a round-bottom flask as the distilling flask and ensure all glass joints are properly sealed with vacuum grease.

  • Add Sample: Add the crude 3-(2-Methylpyridin-4-yl)propan-1-ol and a few boiling chips or a magnetic stir bar to the distilling flask.

  • Apply Vacuum: Slowly and carefully apply the vacuum.

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Collect Fractions: Collect any low-boiling impurities first. Then, collect the main fraction of 3-(2-Methylpyridin-4-yl)propan-1-ol when the distillation temperature is stable.

  • Cooling: Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum.

C. Crystallization

Crystallization can be a highly effective method for obtaining a very pure product, but finding the right solvent system is key.[12]

Q5: I am struggling to find a suitable solvent for the crystallization of my compound.

A: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[13]

Solutions:

  • Systematic Solvent Screening:

    • Place a small amount of your crude product in several different test tubes.

    • Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, or mixtures).

    • Observe the solubility at room temperature.

    • Gently heat the test tubes with the insoluble samples. If the compound dissolves when hot, it is a potential crystallization solvent.

    • Allow the hot solutions to cool slowly to room temperature and then in an ice bath to see if crystals form.[13]

  • Use a Solvent/Anti-Solvent System:

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is very soluble.

    • Slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble until the solution becomes cloudy.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Q6: I have a good crystallization solvent, but no crystals are forming, or I am getting an oil.

A: This can happen if the solution is supersaturated or if there are impurities inhibiting crystal growth.

Solutions:

  • Induce Crystallization:

    • Scratch the Inside of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The small glass particles can act as nucleation sites.

    • Seed Crystals: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Cool Slowly: Allow the solution to cool to room temperature undisturbed, and then place it in a refrigerator or an ice bath. Rapid cooling can sometimes lead to oiling out.

  • Address Oiling Out:

    • Re-heat and Add More Solvent: If your compound oils out, re-heat the mixture until the oil dissolves, add a small amount of additional solvent, and then allow it to cool more slowly.

    • Change the Solvent System: Oiling out can be a sign that the boiling point of the solvent is higher than the melting point of your compound. Try a lower-boiling solvent.

III. Purity Assessment

After purification, it is essential to assess the purity of your 3-(2-Methylpyridin-4-yl)propan-1-ol.

Q7: What are the best methods to check the purity of my final product?

A: A combination of techniques is often the best approach for a comprehensive purity assessment.[14]

Analytical Techniques for Purity Assessment:

TechniquePurposeKey Considerations
Thin Layer Chromatography (TLC) Quick, qualitative assessment of purity and monitoring reaction progress.A single spot does not guarantee purity. Use multiple eluent systems to be more confident.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of impurities.[14][15]A validated HPLC method is the gold standard for purity determination in the pharmaceutical industry.[15][16] The use of a UV detector is common for aromatic compounds.
Gas Chromatography (GC) Purity assessment of volatile compounds.[17]The compound should be thermally stable. GC-MS can be used to identify impurities.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.Quantitative NMR (qNMR) can be used for an absolute purity determination without a reference standard of the analyte.[14][15]
Mass Spectrometry (MS) Determination of molecular weight and identification of impurities.Often coupled with a chromatographic technique (LC-MS or GC-MS) for separation and identification.[14]

Logical Flow for Purity Analysis

Caption: A logical workflow for the purity assessment of a synthesized compound.

IV. Frequently Asked Questions (FAQs)

Q8: What are the likely impurities I might encounter?

A: Impurities can originate from starting materials, by-products of the synthesis, or degradation products.[18][19]

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Isomers or products of side reactions.

  • Degradation Products: The compound could potentially oxidize or degrade if exposed to harsh conditions (e.g., strong acids, high temperatures, or air over long periods).

Q9: How should I store purified 3-(2-Methylpyridin-4-yl)propan-1-ol?

A: Based on its functional groups, it is advisable to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[20]

Q10: Can I use this compound directly after synthesis without purification?

A: For most applications in research and drug development, using the crude product is not recommended. Impurities can interfere with subsequent reactions or biological assays, leading to unreliable results.[18][21] Purity assessment is a critical step.[15]

V. References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Restek. (n.d.). Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • ResearchGate. (2016). Crystallisation of inorganic compounds with alcohols. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 3 Crystallization 21. Retrieved from [Link]

  • Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC]. Retrieved from [Link]

  • X-Ray Diffraction Facility, University of Washington. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Google Patents. (n.d.). GB2382038A - Melt crystallization of sugars and sugar alcohols. Retrieved from

  • University of Wisconsin-Madison. (2012). Chemistry 210 Experiment 5. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]

  • chemrevise. (n.d.). 4.2.1 Alcohols. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-methylpyridin-4-yl)propan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino .... Retrieved from

  • protocols.io. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • International Journal of Advanced Research in Engineering, Science & Management. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2018). I don't understand this question! 'When propanal is prepared from propan-1-ol, the mixture is kept at a temperature between the boiling temperatures of propanal and propan-1-ol. Explain why this is necessary.'. Retrieved from [Link]

  • Chemistry Research Journal. (2025). Analytical Method Validation: Principles, Techniques, and Applications. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Practical notes - CP7 Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid - Edexcel Chemistry International A Level. Retrieved from [Link]

  • Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with 3-(2-Methylpyridin-4-yl)propan-1-ol

Welcome to the technical support center for optimizing reaction conditions involving 3-(2-Methylpyridin-4-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions involving 3-(2-Methylpyridin-4-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

This guide assumes that for cross-coupling reactions, the pyridine ring of your 3-(2-Methylpyridin-4-yl)propan-1-ol derivative is appropriately functionalized with a leaving group (e.g., Br, Cl, OTf) to act as the electrophile, or has been converted to a nucleophilic partner (e.g., a boronic ester).

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, substrates containing a pyridine ring, such as derivatives of 3-(2-Methylpyridin-4-yl)propan-1-ol, present unique challenges due to the coordinating nature of the pyridine nitrogen.

Troubleshooting & FAQs: Cross-Coupling Reactions

Q1: Why is my cross-coupling reaction (Suzuki or Buchwald-Hartwig) failing or showing very low conversion with my pyridyl substrate?

A1: Low or no conversion in cross-coupling reactions with pyridine-containing substrates is a common issue, often stemming from catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1][2] This is a well-documented challenge often referred to as the "2-pyridyl problem," though it can affect other pyridine isomers as well.[1]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ may not be effective. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[3][4] These ligands promote the formation of the active monoligated Pd(0) species and can sterically hinder the coordination of the pyridine nitrogen.[4]

  • Choice of Palladium Precatalyst: Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial over Pd(II) sources such as Pd(OAc)₂ or PdCl₂, which require in-situ reduction that can be inefficient.[5] Modern, well-defined precatalysts (e.g., XPhos-Pd-G3) are often the most reliable choice as they are designed for stability and efficient generation of the active catalytic species.[6]

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[5] Rigorous degassing of solvents and reagents is crucial.[5]

Q2: I'm observing a significant amount of homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. What causes this and how can I prevent it?

A2: Homocoupling is a side reaction where two molecules of the boronic acid couple together. This is often caused by the presence of oxygen, which can facilitate the oxidative coupling catalyzed by palladium.[5]

Troubleshooting Steps:

  • Improve Degassing: This is the most critical step. Use several freeze-pump-thaw cycles for your solvent or sparge with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[5]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[5]

  • Control Stoichiometry: Ensure you are not using a large excess of the boronic acid. A slight excess (1.1-1.5 equivalents) is typically sufficient.

Q3: Dehalogenation of my pyridyl halide is a major side product. How can I minimize this?

A3: Dehalogenation is the reduction of the aryl halide to the corresponding arene, replacing the halogen with a hydrogen atom.[7] This side reaction consumes your starting material and lowers the yield of the desired product.

Troubleshooting Steps:

  • Choice of Base: Strong, sterically hindered bases like NaOtBu can sometimes promote dehalogenation.[8] Consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[6][7]

  • Lower Reaction Temperature: High temperatures can favor dehalogenation.[7][8] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Solvent Choice: The choice of solvent can influence the rates of competing side reactions.[8] Aprotic solvents are generally preferred. If an alcohol is used as a solvent, it can be a source of the hydride for dehalogenation.[7]

  • Ligand Screening: Some ligands are more prone to promoting hydrodehalogenation than others.[8] Screening different classes of ligands may be necessary.

Recommended Starting Conditions for Cross-Coupling

The following table provides a starting point for optimizing your cross-coupling reactions. Remember that the optimal conditions will be specific to your exact substrate and coupling partner.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Rationale/Comments
Pd Source XPhos-Pd-G3, SPhos-Pd-G2BrettPhos-Pd-G3, RuPhos-Pd-G2Pre-formed catalysts are often more reliable and air-stable.
Catalyst Loading 1-5 mol%1-5 mol%Higher loadings may be needed for challenging substrates.
Ligand XPhos, SPhos, RuPhosBrettPhos, RuPhos, JosiphosBulky, electron-rich ligands are essential for pyridyl substrates.[4]
Base K₃PO₄, Cs₂CO₃NaOtBu, LHMDS, K₃PO₄The free -OH group on your substrate is acidic and will be deprotonated. Use at least one extra equivalent of base. K₃PO₄ is a good starting point to avoid base-sensitive functional group issues.[6]
Solvent 1,4-Dioxane/H₂O, Toluene, 2-MeTHFToluene, 1,4-Dioxane, CPMEEthereal and aromatic solvents are common.[6][8] 2-MeTHF and CPME are considered greener alternatives.[9][10]
Temperature 80-110 °C80-110 °CStart at a moderate temperature and increase if the reaction is sluggish.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In a glovebox or under a stream of inert gas, add the pyridyl halide (1.0 eq), the boronic acid or ester (1.2 eq), the base (e.g., K₃PO₄, 3.0 eq), and a stir bar to an oven-dried reaction vial.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1).

  • Reaction: Seal the vial and place it in a preheated heating block. Stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).[5]

  • Analysis: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Low Yield in Cross-Coupling

G start Low Yield or No Reaction reagent_quality Check Reagent Quality (Freshness, Purity) start->reagent_quality Is everything fresh? inert_atm Improve Inert Atmosphere (Degassing, Glovebox) reagent_quality->inert_atm Yes success Reaction Optimized reagent_quality->success No, replaced reagents temp_conc Increase Temperature &/or Concentration inert_atm->temp_conc Yes inert_atm->success No, improved technique catalyst_system Screen Catalyst System (Ligand, Pd Precatalyst) temp_conc->catalyst_system Still low yield temp_conc->success Improved base_solvent Screen Base & Solvent catalyst_system->base_solvent Still low yield catalyst_system->success Improved base_solvent->success Improved

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

Section 2: Reactions at the Hydroxyl Group (Esterification & Etherification)

The primary alcohol of 3-(2-Methylpyridin-4-yl)propan-1-ol is a versatile functional handle for forming ester and ether linkages.

Troubleshooting & FAQs: Esterification

Q1: My esterification reaction with a carboxylic acid is slow and does not go to completion. What should I do?

A1: Esterification is an equilibrium-controlled process.[11] To drive the reaction to completion, you need to either use an excess of one reactant (usually the more available one) or remove a product (usually water) as it is formed.

Troubleshooting Steps:

  • Catalyst: Ensure you are using an effective acid catalyst. Common choices include sulfuric acid, p-toluenesulfonic acid (pTSA), or solid-supported catalysts like Amberlyst-15.

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water if your solvent is suitable (e.g., toluene). Alternatively, adding a dehydrating agent like molecular sieves can be effective.

  • Activating the Carboxylic Acid: For more challenging esterifications, convert the carboxylic acid to a more reactive species like an acid chloride or use coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[12]

Q2: I am trying to perform a base-catalyzed esterification (e.g., with an acid anhydride), but I am getting low yields and side products. Why?

A2: The pyridine nitrogen in your substrate is basic (pKa of the conjugate acid is ~5.2-6.0) and can compete with your intended base or react with acylating agents.[13][14]

Troubleshooting Steps:

  • Choice of Base: Use a non-nucleophilic base like triethylamine or DIPEA (N,N-diisopropylethylamine) to scavenge the acid byproduct without competing in the reaction. A stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could also be considered.

  • Acylating Agent: Using a more reactive acylating agent like an acid chloride with a stoichiometric amount of a non-nucleophilic base at low temperatures can be a more controlled method than using an anhydride at elevated temperatures.

Experimental Protocol: General Procedure for Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser (or Dean-Stark trap) and a stir bar, add 3-(2-Methylpyridin-4-yl)propan-1-ol (1.0 eq), the carboxylic acid (1.5 eq), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., pTSA, 0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.

Logical Relationship: Key Parameters in Esterification

G cluster_reactants Reactants cluster_conditions Conditions Alcohol 3-(2-Methylpyridin-4-yl)propan-1-ol Catalyst Catalyst (Acid or Base) Product Ester Product Alcohol->Product Acid Carboxylic Acid (or derivative) Acid->Product Temperature Temperature Catalyst->Product WaterRemoval Water Removal Temperature->Product WaterRemoval->Product

Caption: Key components influencing the outcome of an esterification reaction.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. (n.d.).
  • Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine - Benchchem. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.).
  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules, 26(11), 3363. Retrieved February 15, 2026, from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021, July 9). Retrieved February 15, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13539-13553. Retrieved February 15, 2026, from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1007-1020. Retrieved February 15, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
  • EAS Reactions of Pyridine: Videos & Practice Problems. (2024, September 23). Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555-1567. Retrieved February 15, 2026, from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). Retrieved February 15, 2026, from [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros. (2023, December 20). Retrieved February 15, 2026, from [Link]

  • Identifying Acidic Protons and Base Selection. (2015, October 7). Retrieved February 15, 2026, from [Link]

  • Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.). Retrieved February 15, 2026, from [Link]

  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 15, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts, 14(6), 405. Retrieved February 15, 2026, from [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 565. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. (2025, August 4). Retrieved February 15, 2026, from [Link]

  • Optimization of Suzuki–Miyaura cross-coupling enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 621-627. Retrieved February 15, 2026, from [Link]

  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. (n.d.). Retrieved February 15, 2026, from [Link]

  • 7.6: Acid-base properties of nitrogen-containing functional groups - Chemistry LibreTexts. (2022, July 20). Retrieved February 15, 2026, from [Link]

  • 7.5: Acid-base properties of nitrogen-containing functional groups - Chemistry LibreTexts. (2022, July 20). Retrieved February 15, 2026, from [Link]

  • Heterocyclic Compounds. (n.d.). Retrieved February 15, 2026, from [Link]

  • Organic Reactions: Esterification & Transesterification. (2025, June 15). Retrieved February 15, 2026, from [Link]

  • 2.1 Heterocyclic Bases. (n.d.). Retrieved February 15, 2026, from [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave Online Journal of Chemistry, 2(3). Retrieved February 15, 2026, from [Link]

  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. Catalysts, 14(10), 754. Retrieved February 15, 2026, from [Link]

  • An Efficient and Green Approach for the Esterification of Aromatic Acids with Various Alcohols over H3PO4/TiO2-ZrO2. (n.d.). Retrieved February 15, 2026, from [Link]

  • Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. (2025, March 2). Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

HPLC and column chromatography methods for purifying pyridine compounds

Technical Support Center: Purification of Pyridine Compounds Welcome to the Pyridine Purification Technical Hub. This guide addresses the specific chromatographic challenges posed by pyridine and its derivatives (pKa ~5....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyridine Compounds

Welcome to the Pyridine Purification Technical Hub. This guide addresses the specific chromatographic challenges posed by pyridine and its derivatives (pKa ~5.2). Unlike standard neutral organics, pyridines possess a basic nitrogen lone pair that interacts aggressively with acidic silanols on silica, leading to peak tailing, irreversible adsorption, and poor resolution.[1]

The protocols below are designed as self-validating systems : if the diagnostic step does not yield the predicted result, the underlying issue lies elsewhere (e.g., solubility or column overload), not the chemistry described.

Module 1: Normal Phase & Flash Chromatography

Core Challenge: "Streaking" or "Tailing" on silica gel. Mechanism: The pyridine nitrogen acts as a Lewis base, hydrogen-bonding to acidic silanols (Si-OH) on the silica surface. This secondary interaction competes with the mobile phase partitioning, causing the peak to "drag."

Protocol A: The "Competitor Base" Method (Standard Silica)

For standard silica cartridges (e.g., RediSep, SNAP).

The Logic: You must flood the column with a base that has a higher affinity for silanols than your pyridine product. Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) serves as a "sacrificial" base.

Step-by-Step:

  • Mobile Phase Prep: Prepare your organic mobile phase (e.g., DCM/MeOH or Hexane/EtOAc).

  • Additive Dosing: Add 1% to 3% Triethylamine (TEA) or 1% NH₄OH to both solvent A and solvent B.

    • Critical: If you only add it to the modifier (Solvent B), the column re-activates during the gradient.

  • Equilibration (The Validation Step): Flush the column with 3-5 Column Volumes (CV) of the initial solvent mix.

    • Validation: If the column does not heat up slightly (exothermic acid-base reaction), your silica may be too neutral or the additive is old.

  • Elution: Run the gradient. Pyridines should elute as tight, symmetrical bands.

Data Table: Common Solvent Systems for Pyridines

Polarity Solvent A Solvent B Modifier (Required) Application
Low Hexane Ethyl Acetate 2% TEA Lipophilic pyridines
Medium DCM Methanol 1% NH₄OH (aq) General synthesis

| High | DCM | MeOH (7N NH₃) | N/A | Highly polar/basic |

Protocol B: Amine-Functionalized Silica

For sensitive compounds where TEA is difficult to remove. Instead of adding a base to the solvent, use a column where the silica surface is bonded with amine groups. This physically eliminates the acidic silanols.

  • Advantage: No additives required in the mobile phase; easier evaporation.

  • Solvent System: Hexane/EtOAc or DCM/MeOH (neutral).[2]

Module 2: HPLC Method Development (Reverse Phase)

Core Challenge: Peak shape and Retention. Mechanism: At neutral pH (pH 7), pyridine is partially ionized. At acidic pH (pH < 3), it is fully protonated (cationic), causing it to elute near the void volume (t0) on C18 columns due to repulsion from the stationary phase.

Decision Matrix: Selecting the Right HPLC Mode

PyridineHPLC Start Start: Pyridine Sample CheckpH Can you use High pH (>9)? Start->CheckpH HighPH High pH Mode (Recommended) CheckpH->HighPH Yes (Stable Column) LowPH Low pH Mode CheckpH->LowPH No (Standard Silica) HighPH_Action Use NH4HCO3 (pH 10) Pyridine is Neutral High Retention HighPH->HighPH_Action LowPH_Action Use 0.1% TFA/Formic Pyridine is Cationic Low Retention LowPH->LowPH_Action IonPair Add Ion-Pair Reagent (e.g., Hexanesulfonate) LowPH_Action->IonPair If retention < 1 min

Figure 1: Decision tree for selecting HPLC conditions based on column stability and retention needs.

Protocol C: High pH Preparative HPLC (The "Gold Standard")

Requires: Hybrid silica (e.g., Agilent Poroshell HPH, Waters XBridge) or Polymer columns.

  • Buffer: 10mM Ammonium Bicarbonate (pH ~10) or 0.1% Ammonium Hydroxide.

  • State: At pH 10, Pyridine (pKa 5.2) is >99% neutral.

  • Result: The neutral molecule interacts strongly with the C18 chain, resulting in sharp peaks and excellent loading capacity.

  • Post-Run: The buffer is volatile; lyophilization yields the free base.

Protocol D: Managing TFA in Low pH HPLC

If you must use acidic conditions (e.g., for solubility), you will isolate the Trifluoroacetate salt , which can be cytotoxic or alter biological assays.

How to Remove TFA (The "HCl Displacement" Method):

  • Collection: Collect HPLC fractions containing 0.1% TFA.[3]

  • Displacement: Add 1-2 mL of 1M HCl to the combined fractions.

    • Mechanism:[4] HCl is a stronger acid than TFA.[3][5] It protonates the TFA anion (turning it into volatile CF₃COOH) and replaces the counter-ion with Chloride (Cl⁻).

  • Evaporation: Lyophilize or rotary evaporate. The volatile TFA departs; the product remains as the HCl salt.

  • Verification: Run 19F-NMR. If a signal at -76 ppm persists, repeat the HCl treatment.

Module 3: Troubleshooting & FAQs

Q1: My pyridine peak is "fronting" (Shark Fin shape). Why?
  • Diagnosis: This is usually Solubility Mismatch or Column Overload , not silanol interaction (which causes tailing).

  • Fix:

    • Dissolve the sample in a solvent weaker than the mobile phase (e.g., if running 50% MeOH, dissolve in 10% MeOH).

    • If the sample precipitates in weak solvent, increase the injection volume but decrease the concentration.

Q2: I see "Ghost Peaks" in my gradient when using TEA.
  • Cause: Impure Triethylamine. TEA oxidizes over time, creating UV-active impurities.

  • Fix: Use fresh, HPLC-grade TEA. Alternatively, switch to Ammonium Hydroxide, which is cleaner in UV (but verify column pH limits).

Q3: My isomers (2-, 3-, 4-substituted pyridines) are co-eluting.
  • Solution: Change the selectivity mechanism.

    • Switch to PFP (Pentafluorophenyl) Phases: PFP columns interact via pi-pi stacking and dipole moments, often separating positional isomers of aromatic rings better than C18.

    • Switch to HILIC: If the pyridines are very polar, HILIC (Acetonitrile/Water/Buffer) separates based on polarity rather than hydrophobicity.

References

  • Teledyne ISCO. (2012).[6] RediSep C-18 reversed phase column Purification of primary amines.[6] Application Note AN54. Link

  • Agilent Technologies. (2016).[7] Low and High pH Stability of an Agilent Poroshell HPH C18.[7][8] Application Note 5991-6629EN. Link

  • Waters Corporation. (2021). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Application Note. Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Knowledge Base.[9] Link

  • Helix Chromatography. HPLC Methods for analysis of Pyridine.[10][11] Method Development Guide.[6][12] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Biological Activity of 3-(2-Methylpyridin-4-yl)propan-1-ol Analogs

Executive Summary: The "Linker" that Unlocked Dual Antagonism In the landscape of antihistamines, 3-(2-Methylpyridin-4-yl)propan-1-ol (hereafter referred to as MPP-Alcohol ) is not merely a reagent; it is the critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linker" that Unlocked Dual Antagonism

In the landscape of antihistamines, 3-(2-Methylpyridin-4-yl)propan-1-ol (hereafter referred to as MPP-Alcohol ) is not merely a reagent; it is the critical pharmacophore scaffold that differentiates second-generation antihistamines from dual-action "super-antagonists."

While MPP-Alcohol itself possesses negligible intrinsic receptor affinity, its structural analogs—specifically when coupled with piperidine derivatives like Desloratadine—yield compounds with a unique dual mechanism of action: H1 Receptor Antagonism and Platelet Activating Factor (PAF) Antagonism .

This guide provides a comparative technical analysis of MPP-Alcohol and its primary pharmaceutical derivative, Rupatadine , contrasting their biological activities, synthesis pathways, and receptor kinetics against standard H1 blockers.

Structural Activity Relationship (SAR) Analysis

The biological potency of MPP-Alcohol analogs hinges on three structural domains. The transformation from an inactive intermediate to a nanomolar-affinity drug is driven by the "Linker Effect."

The Pharmacophore Triad
Structural DomainChemical FeatureBiological Function
Domain A: Pyridine Ring 2-Methylpyridine moietyProvides

-stacking interactions within the receptor pocket; the nitrogen acts as a weak H-bond acceptor.
Domain B: Propyl Chain 3-Carbon aliphatic chainCritical Spacer: Maintains the optimal distance (approx. 4-5 Å) between the aromatic head and the basic piperidine nitrogen.
Domain C: Amine Coupling Hydroxyl

Amine
The raw alcohol (OH) is inert. Conversion to a tertiary amine (via N-alkylation of Desloratadine) confers H1/PAF affinity.
Comparative SAR: Chain Length & Substitution

Experimental data suggests that the propyl (3-carbon) chain is the "Goldilocks" length for dual activity.

  • Ethyl Analogs (2-carbon): Show reduced H1 affinity due to steric clash of the pyridine ring with the transmembrane domain.

  • Butyl Analogs (4-carbon): Exhibit increased entropic penalty upon binding, lowering potency.

  • MPP-Alcohol (3-carbon): Optimal flexibility for the "bivalent" binding mode required for PAF receptor blockade.

Comparative Biological Performance Data[1][2][3][4]

The following data contrasts the biological activity of the MPP-Alcohol scaffold (as part of Rupatadine) against its precursor (Desloratadine) and a standard H1 blocker (Loratadine).

Table 1: Receptor Affinity Profile ( and )
CompoundRoleH1 Receptor Affinity (

, nM)
PAF Receptor Inhibition (

,

M)
Mechanism Type
MPP-Alcohol Intermediate> 10,000 (Inactive)> 100 (Inactive)None (Precursor)
Rupatadine MPP-Analog 10 - 25 0.5 - 1.0 Dual Antagonist
Desloratadine Coupling Partner2 - 4> 10 (Inactive)Selective H1 Antagonist
Loratadine Reference Std> 30 (Pro-drug)> 10 (Inactive)Selective H1 Antagonist

Key Insight: The addition of the MPP-Alcohol moiety to Desloratadine (forming Rupatadine) slightly reduces H1 affinity (from single-digit nM to double-digit nM) but gains significant anti-PAF activity, which is clinically relevant for treating nasal congestion and inflammation.

Mechanism of Action & Signaling Pathways[5]

The MPP-Alcohol moiety allows the analog (Rupatadine) to bridge two distinct receptor sites. The diagram below illustrates the dual blockade pathway.

DualMechanism Histamine Histamine H1_Rec H1 Receptor (GPCR) Histamine->H1_Rec Activates PAF Platelet Activating Factor (PAF) PAF_Rec PAF Receptor (GPCR) PAF->PAF_Rec Activates Gq Gq Protein H1_Rec->Gq Signal Transduction PAF_Rec->Gq Rupatadine Rupatadine (MPP-Analog) Rupatadine->H1_Rec Blocks (Ki ~20nM) Rupatadine->PAF_Rec Blocks (IC50 ~0.6uM) PLC PLC Activation Gq->PLC Ca Ca2+ Release (Inflammation) PLC->Ca

Figure 1: Dual antagonism pathway. The MPP-Analog (Rupatadine) inhibits both H1-mediated pruritus and PAF-mediated vasodilation/congestion.

Experimental Protocols

To validate the activity of MPP-Alcohol analogs, the following protocols are industry standard.

Protocol A: Synthesis of the Active Analog (Rupatadine)

Objective: To couple MPP-Alcohol with Desloratadine.

  • Activation: Dissolve 3-(2-Methylpyridin-4-yl)propan-1-ol (1.0 eq) in DCM. Add Thionyl Chloride (

    
    , 1.2 eq) dropwise at 0°C. Reflux for 2 hours to generate the chloro-derivative. Evaporate solvent.
    
  • Coupling: Dissolve Desloratadine (1.0 eq) in Acetonitrile. Add the chloro-derivative (1.1 eq),

    
     (3.0 eq) as a base, and a catalytic amount of KI.
    
  • Reaction: Reflux at 80°C for 12–16 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Filter inorganic salts. Concentrate filtrate. Purify via silica gel column chromatography (Gradient: 100% DCM

    
     5% MeOH/DCM).
    
Protocol B: [3H]-Pyrilamine Binding Assay (H1 Affinity)

Objective: Determine Ki of the analog.

  • Membrane Prep: Use CHO cells stably expressing human H1 receptors. Homogenize in 50 mM Na/K phosphate buffer (pH 7.4).

  • Incubation: Mix 50

    
    g membrane protein with 2 nM 
    
    
    
    -Pyrilamine and varying concentrations of the MPP-Analog (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: PAF-Induced Platelet Aggregation

Objective: Assess functional PAF antagonism.

  • Preparation: Isolate rabbit Platelet-Rich Plasma (PRP) via centrifugation (200 x g, 15 min).

  • Challenge: Pre-incubate PRP with the MPP-Analog (or vehicle) for 5 minutes at 37°C.

  • Induction: Add PAF (final concentration 2.5 nM) to trigger aggregation.

  • Measurement: Monitor light transmission using an aggregometer for 5 minutes.

  • Calculation: Calculate % inhibition of aggregation relative to control.

Synthesis Workflow Visualization

The conversion of the inactive alcohol to the active drug is visualized below.

Synthesis Alcohol Start: 3-(2-Methylpyridin-4-yl)propan-1-ol (Inactive Scaffold) Activation Activation: SOCl2 / Toluene (Chlorination) Alcohol->Activation Intermediate Intermediate: 3-(2-Methylpyridin-4-yl)propyl chloride Activation->Intermediate Coupling Coupling: + Desloratadine (K2CO3 / KI / Reflux) Intermediate->Coupling Product End Product: Rupatadine (Active Dual Antagonist) Coupling->Product

Figure 2: Synthetic route transforming the MPP-Alcohol scaffold into the active pharmaceutical ingredient.

References

  • Merlos, M., et al. (1997). "Rupatadine, a new potent, orally active, dual antagonist of histamine and platelet-activating factor (PAF)." Journal of Pharmacology and Experimental Therapeutics, 280(1), 114-121.[1]

  • Uriach, J. & Cia. (1995). "New derivatives of 8-chloro-11-(4-piperidylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine." U.S. Patent 5,407,941. (Describes the synthesis of Rupatadine from the MPP-Alcohol intermediate).

  • Mullol, J., et al. (2008). "Update on Rupatadine in the management of allergic disorders." Allergy, 63(s87), 5-28.

  • Church, M. K. (2011). "Rupatadine: a review of its pharmacology and clinical use." Drugs of Today, 47(3), 171.

Sources

Comparative

Stereochemical Confirmation of Chiral Propanol Derivatives: A Comparative Technical Guide

Executive Summary Chiral propanol derivatives—including 1,2-amino alcohols, propylene glycol ethers, and -blocker intermediates—represent a critical structural motif in modern pharmacology. The confirmation of their abso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral propanol derivatives—including 1,2-amino alcohols, propylene glycol ethers, and


-blocker intermediates—represent a critical structural motif in modern pharmacology. The confirmation of their absolute configuration (

vs.

) is not merely a regulatory box-ticking exercise but a safety imperative.

This guide objectively compares the three dominant methodologies for stereochemical confirmation: NMR Derivatization (Mosher's Method) , X-Ray Crystallography , and Chiral Chromatography . Unlike standard reviews, this document focuses on the causality of experimental success and provides self-validating protocols.

Method 1: NMR Derivatization (Mosher's Method)

Best For: Non-crystalline oils, rapid analysis, and compounds with secondary hydroxyl/amine groups. Core Principle: Anisotropic Shielding.

The "Advanced Mosher Method" remains the most accessible tool for determining the absolute configuration of secondary alcohols in solution. It relies on converting the chiral alcohol into two diastereomeric esters using


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).
Mechanism of Action

The phenyl ring of the MTPA auxiliary exerts a diamagnetic anisotropy effect (shielding cone). In the preferred conformer, the phenyl ring shields protons on one side of the chiral center while leaving the other side relatively deshielded. By comparing the chemical shifts (


) of the 

-MTPA and

-MTPA esters, one can deduce the spatial arrangement of substituents.[1]
Protocol: Double Derivatization Workflow

Note: This protocol assumes a secondary propanol derivative.

  • Reagents: Prepare

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl. Crucial: The stereodescriptors of the acid chloride are often opposite to the acid due to Cahn-Ingold-Prelog priority changes. Verify your reagent's optical rotation.
  • Reaction:

    • Take 5–10 mg of substrate in a dry vial.

    • Add 1.5 eq. of

      
      -MTPA-Cl, 3.0 eq. dry pyridine, and catalytic DMAP in 
      
      
      
      .
    • Repeat in a separate vial with

      
      -MTPA-Cl.
      
    • Incubate 2–4 hours. Monitor by TLC.[2]

  • Analysis:

    • Acquire

      
       NMR for both crude reaction mixtures (purification is often unnecessary if signals are clear).
      
    • Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       for protons flanking the chiral center.[1][2][3]
      
Data Interpretation (The Sector Rule)

Construct a model where the MTPA ester is viewed down the


 bond.
  • Positive

    
     (> 0):  Protons reside on the right side of the plane (Sector II).
    
  • Negative

    
     (< 0):  Protons reside on the left side of the plane (Sector III).
    

MoshersMethod cluster_0 Step 1: Derivatization cluster_1 Step 2: NMR Analysis cluster_2 Step 3: Assignment Start Chiral Alcohol (Unknown Config) ReactR React with (R)-MTPA-Cl Start->ReactR ReactS React with (S)-MTPA-Cl Start->ReactS NMR_S (R)-Ester NMR ReactR->NMR_S NMR_R (S)-Ester NMR (Note: Acid vs Chloride inversion) ReactS->NMR_R Calc Calculate Δδ = δ(S) - δ(R) NMR_R->Calc NMR_S->Calc Pos Δδ > 0 (Right Sector) Calc->Pos Protons shielded in (R)-ester Neg Δδ < 0 (Left Sector) Calc->Neg Protons shielded in (S)-ester Model Map to Mosher Model Pos->Model Neg->Model

Caption: Logical flow for Mosher's Method. Note the critical inversion: (R)-MTPA-Cl yields the (S)-Mosher ester.

Method 2: Single Crystal X-Ray Crystallography

Best For: Crystalline solids, final confirmation of "Lead" compounds. Core Principle: Anomalous Dispersion (Bijvoet Method).[4]

While NMR infers configuration, X-ray diffraction (XRD) "sees" it. However, standard XRD cannot distinguish enantiomers (Friedel's law) unless "anomalous scattering" occurs.[5] This requires an atom with sufficient electron density to absorb X-rays near the source wavelength.

The "Heavy Atom" Requirement

For chiral propanols (C, H, O, N), the anomalous signal is weak using standard Molybdenum (


) radiation.
  • Solution A: Use Copper (

    
    ) radiation (better for light atoms).
    
  • Solution B (Recommended): Derivatize with a heavy atom.

    • p-Bromobenzoate esters.

    • p-Nitrobenzoate esters (often crystallize well).

Protocol: The Flack Parameter Validation
  • Crystallization: Use vapor diffusion (antisolvent: pentane/hexane) to grow a single crystal (>0.1 mm).

  • Data Collection: Collect a full sphere of data (redundancy is key for anomalous signal).

  • Refinement: Refine the structure and calculate the Flack Parameter (

    
    ) .
    
Flack Parameter (

)
InterpretationAction

(e.g.,

)
Correct Absolute ConfigConfirm Structure

(e.g.,

)
Inverted Absolute ConfigInvert & Refine

Racemic Twin / AmbiguousFail: Recrystallize

Method 3: Chiral HPLC/SFC

Best For: Quantification (


), Quality Control, and high-throughput screening.
Core Principle:  Three-Point Interaction Model.

Chiral chromatography is the standard for quantifying enantiomeric excess, but it cannot determine absolute configuration ab initio without a known reference standard or a specific chiroptical detector (e.g., HPLC-CD).

Experimental Setup for Propanol Derivatives

Propanol derivatives often require derivatization to improve detectability (UV) or interaction with the stationary phase.

  • Stationary Phases:

    • Polysaccharide-based (AD-H, OD-H): Robust, general-purpose.

    • Pirkle-type (Whelk-O 1): Excellent for aromatic propanol derivatives (

      
       interactions).
      
  • Mobile Phases:

    • Normal Phase: Hexane/IPA (Standard).

    • SFC (Supercritical Fluid):

      
      /MeOH (Greener, faster).
      
Validation Workflow
  • Racemate Screening: Inject the racemic mixture to establish separation conditions (Resolution

    
    ).
    
  • Spiking: Inject the unknown single enantiomer spiked with the racemate.

  • Identification: Match retention time (

    
    ) to the known standard (if available) or use an online Circular Dichroism (CD) detector to correlate sign of rotation with elution order.
    

Comparative Analysis & Decision Matrix

The choice of method depends on the physical state of your sample and the level of certainty required.

Technical Comparison Table
FeatureNMR (Mosher's)X-Ray CrystallographyChiral HPLC/SFC
Primary Output Absolute ConfigurationAbsolute ConfigurationEnantiomeric Excess (

)
Sample State Solution (CDCl3, C6D6)Single Crystal (Solid)Solution
Sample Req. 5–10 mg>1 mg (High Quality)<1 mg
Time to Result 1 Day1–7 Days1 Hour (after method dev)
Certainty High (95%)Absolute (99.9%)Relative (needs standard)
Major Limitation Steric crowding can skew

Crystal growth is the bottleneckRequires reference or CD detector
Decision Logic

DecisionTree Start Start: Chiral Propanol Sample IsSolid Is it a crystalline solid? Start->IsSolid HeavyAtom Contains Heavy Atom (S, Cl, Br)? IsSolid->HeavyAtom Yes Deriv Can you derivatize? IsSolid->Deriv No (Oil/Liquid) XRay Method: X-Ray Crystallography (Gold Standard) HeavyAtom->XRay Yes XRayDeriv Derivatize (p-Br-benzoate) then X-Ray HeavyAtom->XRayDeriv No Mosher Method: NMR (Mosher's) Deriv->Mosher Yes (has -OH/-NH2) VCD Method: Vibrational CD (VCD) (No derivatization needed) Deriv->VCD No (Tertiary/Steric hindered)

Caption: Strategic decision tree for selecting the optimal stereochemical confirmation method.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][6][3][7][8][9] Nature Protocols, 2, 2451–2458.[1][10]

  • Flack, H. D. (1983).[11] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • FDA Center for Drug Evaluation and Research. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

Sources

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